molecular formula C8H3F5O3 B160305 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid CAS No. 128426-86-8

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Cat. No. B160305
M. Wt: 242.1 g/mol
InChI Key: XKNIFQLRUBLKKI-UHFFFAOYSA-N
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Patent
US05496951

Procedure details

20 ml of a 6% w/v aqueous solution of sodium hydroxide were added to a solution of 5.79 g (0.021 moles) of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate [(XXVI), X=X'=F, R16 =C2H5O] [prepared as described in step (b) above] in 40 ml of ethanol, and the mixture was left at room temperature overnight. The reaction mixture was then acidified by the addition of 3.5 ml of concentrated aqueous hydrochloric acid, and, after concentration by evaporation under reduced pressure, it was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate, and then the solvent was removed by distillation under reduced pressure, to give 5.22 g of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid as a colorless powder, melting at 68°-70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
[Compound]
Name
( XXVI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][CH:4]([F:20])[O:5][C:6]1[C:7]([F:19])=[C:8]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:9]([O:11]CC)=[O:10].Cl>C(O)C>[F:20][CH:4]([F:3])[O:5][C:6]1[C:7]([F:19])=[C:8]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.79 g
Type
reactant
Smiles
FC(OC=1C(=C(C(=O)OCC)C=C(C1F)F)F)F
Name
( XXVI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure, it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC=1C(=C(C(=O)O)C=C(C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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